REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][C:3]=1[F:12].[CH:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>>[F:12][C:3]1[CH:4]=[C:5]([C:8]([F:11])([F:10])[F:9])[CH:6]=[CH:7][C:2]=1[C:13](=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]
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Name
|
|
Quantity
|
200 mg
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Type
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reactant
|
Smiles
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BrC1=C(C=C(C=C1)C(F)(F)F)F
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Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
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C(CCCC)=O
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Name
|
Example 9 ( 1 )
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Quantity
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114 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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FC1=C(C=CC(=C1)C(F)(F)F)C(CCCC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |